2',4'-Octanoxylidide

Description

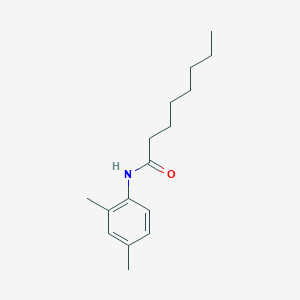

Structure

3D Structure

Properties

CAS No. |

121990-03-2 |

|---|---|

Molecular Formula |

C16H25NO |

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)octanamide |

InChI |

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-16(18)17-15-11-10-13(2)12-14(15)3/h10-12H,4-9H2,1-3H3,(H,17,18) |

InChI Key |

PJPBWSLSVZXBSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 ,4 Octanoxylidide

Retrosynthetic Analysis of the 2',4'-Octanoxylidide Molecular Architecture

The retrosynthetic analysis of this compound involves the disconnection of the amide bond (C-N bond) as the primary strategy. This disconnection reveals two key precursors: an activated derivative of octanoic acid and 2,4-dimethylaniline (B123086).

Where:

R1 represents the octyl chain (CH3(CH2)6-).

Ar represents the 2,4-dimethylphenyl group.

X represents a leaving group (e.g., Cl, OCOR, activated ester).

This analysis indicates that the target molecule can be synthesized by coupling an activated octanoic acid derivative with 2,4-dimethylaniline. The choice of the activated octanoic acid derivative and the coupling conditions are critical for efficient synthesis.

Exploration of Convergent and Linear Synthetic Strategies for Amide Bond Formation

The formation of the amide bond in this compound can be achieved through various synthetic routes, broadly categorized into convergent and linear strategies. Convergent synthesis involves preparing the two main fragments separately and then joining them in a final step, which is typically more efficient. Linear synthesis involves building the molecule step-by-step. For N-aryl amides like this compound, convergent strategies are generally preferred.

Precursor Synthesis of Octanoic Acid Derivatives

Octanoic acid (caprylic acid) is a readily available saturated fatty acid. For amide coupling, it typically needs to be activated to enhance its electrophilicity. Common methods for preparing activated octanoic acid derivatives include:

Octanoyl Chloride: Octanoic acid can be converted to octanoyl chloride by reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of dimethylformamide (DMF). This highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with amines.

Reaction: CH₃(CH₂)₆COOH + SOCl₂ → CH₃(CH₂)₆COCl + SO₂ + HCl

Octanoic Anhydride: Octanoic acid can be dehydrated to form octanoic anhydride, often using dehydrating agents or by reacting the acid chloride with the sodium salt of octanoic acid. Anhydrides are also effective acylating agents.

Activated Esters: Octanoic acid can be converted into activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl esters, using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-Diisopropylcarbodiimide (DIC). These activated esters are generally more stable than acyl chlorides but still reactive towards amines.

Precursor Synthesis of 2,4-Dimethylaniline Derivatives

2,4-Dimethylaniline, also known as 2,4-xylidine, is a commercially available aromatic amine. Its synthesis typically involves the reduction of 2,4-dimethylnitrobenzene.

Reduction of 2,4-Dimethylnitrobenzene: 2,4-Dimethylnitrobenzene can be prepared via the nitration of m-xylene. The subsequent reduction of the nitro group to an amine can be achieved using various methods, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is often preferred for its efficiency and clean reaction profile. google.comgoogle.com

Chemical Reduction: Using reducing agents like tin (Sn) or iron (Fe) in acidic media (e.g., HCl), or using metal hydrides.

Optimization of Reaction Conditions for Amide Coupling in this compound Formation

The coupling of octanoic acid derivatives with 2,4-dimethylaniline requires careful selection of reagents and reaction conditions to achieve high yields and purity. Several approaches are commonly employed:

Using Octanoyl Chloride: The reaction of octanoyl chloride with 2,4-dimethylaniline is a straightforward method. It typically involves mixing the amine and the acyl chloride in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) to scavenge the hydrochloric acid produced. The reaction is usually carried out at temperatures ranging from 0°C to room temperature. rsc.org

Example Conditions: 2,4-Dimethylaniline is dissolved in DCM, cooled to 0°C, and triethylamine is added. Octanoyl chloride is then added dropwise. The mixture is stirred at room temperature for several hours.

Using Coupling Reagents: Carbodiimide-based coupling reagents, such as DCC or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are widely used to form amide bonds directly from carboxylic acids and amines. These reagents activate the carboxylic acid in situ, typically in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Solvents like DCM, DMF, or acetonitrile (B52724) are commonly used. hepatochem.comnih.govluxembourg-bio.comfishersci.co.uk

Example Conditions: Octanoic acid, 2,4-dimethylaniline, EDC, and HOBt are mixed in DMF or DCM and stirred at room temperature.

Other Coupling Methods: Newer methods involving catalytic systems or alternative activating agents (e.g., phosphonium (B103445) or uronium salts like HATU, HBTU) can also be employed, offering advantages in terms of milder conditions or broader substrate scope. nih.govluxembourg-bio.com

Illustrative Reaction Conditions for this compound Synthesis:

| Method | Octanoic Acid Derivative | Amine | Coupling Agent/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference Basis |

| Acyl Chloride | Octanoyl Chloride | 2,4-Dimethylaniline | Et₃N | CH₂Cl₂ | 0 to RT | 75-90 | rsc.org (adapted) |

| Carbodiimide Coupling | Octanoic Acid | 2,4-Dimethylaniline | EDC/HOBt | DMF / CH₂Cl₂ | RT | 70-85 | hepatochem.comnih.govfishersci.co.uk |

| Catalytic Dehydrogenative | Octanoic Acid | 2,4-Dimethylaniline | Catalyst (e.g., Ru) | Various | Elevated | Variable | sigmaaldrich.com |

Note: Yields are representative and may vary based on specific reaction optimization.

Stereochemical Control and Diastereoselective/Enantioselective Approaches in Synthesis (if applicable)

The synthesis of this compound (N-(2,4-dimethylphenyl)octanamide) does not involve stereochemical considerations. Both octanoic acid and 2,4-dimethylaniline are achiral molecules. The resulting amide product is also achiral, as it lacks any stereogenic centers. Therefore, specific diastereoselective or enantioselective approaches are not applicable to the synthesis of this particular compound.

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly important in the synthesis of organic compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green approaches can be considered:

Solvent Selection: Replacing hazardous solvents like dichloromethane or dimethylformamide with greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (MeTHF), or even water (where feasible) can significantly reduce environmental impact. nsf.gov

Catalytic Methods: Utilizing catalytic methods for amide bond formation, such as metal-catalyzed dehydrogenative coupling of carboxylic acids and amines, can reduce the need for stoichiometric activating agents and minimize waste generation. sigmaaldrich.com

Solvent-Free Reactions: Some methods allow for amide synthesis under solvent-free conditions, often employing solid catalysts like boric acid, which simplifies work-up and reduces solvent waste. scispace.com

Atom Economy: Strategies that maximize atom economy, such as direct amidation or catalytic routes that liberate only benign by-products (e.g., water or H₂), are preferred over methods that produce significant stoichiometric waste (e.g., urea (B33335) by-products from carbodiimides). sigmaaldrich.comucl.ac.uksioc-journal.cn

Biocatalysis: Enzymatic methods, particularly using hydrolases or ligases, offer mild reaction conditions and high selectivity, aligning with green chemistry principles, although their application to specific N-aryl amides may require enzyme engineering. rsc.org

Compound List

this compound (N-(2,4-dimethylphenyl)octanamide)

Octanoic Acid (Caprylic Acid)

Octanoyl Chloride

2,4-Dimethylaniline (2,4-Xylidine)

Thionyl Chloride (SOCl₂)

Oxalyl Chloride ((COCl)₂)

Dimethylformamide (DMF)

Dichloromethane (DCM)

Triethylamine (Et₃N)

N,N-Diisopropylethylamine (DIPEA)

Dicyclohexylcarbodiimide (DCC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

N-Hydroxysuccinimide (NHS)

2,4-Dimethylnitrobenzene

m-Xylene

Hydrogen Gas (H₂)

Palladium on Carbon (Pd/C)

Raney Nickel

Tin (Sn)

Iron (Fe)

Hydrochloric Acid (HCl)

Tetrahydrofuran (THF)

Ethyl Acetate

Acetonitrile

N-methylimidazole (NMI)

2-tert-Butylaniline

N-(2-(tert-Butyl)phenyl)octanamide

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 ,4 Octanoxylidide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. uoi.gr For 2',4'-Octanoxylidide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete spectral assignment.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In this compound, the spectrum is logically divided into aromatic and aliphatic regions.

Aromatic Resonances: The 2,4-disubstituted phenyl ring gives rise to three distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). The proton ortho to the bulky amide group (H-6') is expected to be the most downfield due to the anisotropic effect of the carbonyl.

Amide Resonance: A single, often broad, proton signal (N-H) is expected, the chemical shift of which can be highly dependent on solvent and concentration.

Aliphatic Resonances: The octanoyl chain produces a series of signals in the upfield region (δ 0.8-2.5 ppm). The α-methylene protons (-CH₂-CO-) are deshielded by the adjacent carbonyl group, appearing as a triplet. The terminal methyl group (-CH₃) of the octanoyl chain appears as a characteristic triplet around δ 0.9 ppm. The two methyl groups on the phenyl ring appear as sharp singlets.

Table 1: Hypothetical ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | 7.25 | br s | - | 1H |

| H-6' | 7.18 | d | 8.1 | 1H |

| H-5' | 7.05 | dd | 8.1, 1.9 | 1H |

| H-3' | 7.01 | d | 1.9 | 1H |

| H-2 (α-CH₂) | 2.35 | t | 7.5 | 2H |

| Ar-CH₃ (C-2') | 2.29 | s | - | 3H |

| Ar-CH₃ (C-4') | 2.25 | s | - | 3H |

| H-3 (β-CH₂) | 1.70 | p | 7.5 | 2H |

| H-4, H-5, H-6, H-7 | 1.30 | m | - | 8H |

| H-8 (ω-CH₃) | 0.88 | t | 7.0 | 3H |

br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet, p = pentet, m = multiplet, s = singlet

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom as a single peak. youtube.com This technique is crucial for confirming the carbon framework of the molecule. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. pressbooks.pub

Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most downfield signal, typically appearing between 170-180 ppm. pressbooks.pub

Aromatic Carbons: The six carbons of the phenyl ring produce distinct signals in the δ 125-150 ppm range. libretexts.org Carbons directly attached to the nitrogen and methyl groups (C-1', C-2', C-4') have characteristic shifts.

Aliphatic Carbons: The carbons of the octanoyl chain and the two aromatic methyl groups are found in the upfield region (δ 14-40 ppm).

Table 2: Hypothetical ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 172.5 |

| C-4' | 137.8 |

| C-2' | 135.4 |

| C-1' | 134.1 |

| C-6' | 129.8 |

| C-5' | 127.3 |

| C-3' | 126.5 |

| C-2 (α-CH₂) | 38.6 |

| C-3 (β-CH₂) | 31.8 |

| C-6 | 29.4 |

| C-5 | 29.2 |

| C-4 | 25.8 |

| Ar-CH₃ (C-4') | 21.0 |

| C-7 | 22.7 |

| Ar-CH₃ (C-2') | 17.9 |

| C-8 (ω-CH₃) | 14.1 |

2D NMR experiments map correlations between nuclei, providing definitive evidence of molecular connectivity and spatial arrangements, which is especially useful for complex molecules where 1D spectra may have overlapping signals. libretexts.orgmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. mnstate.edu For this compound, COSY would confirm the entire spin system of the octanoyl chain, from the α-CH₂ (H-2) to the terminal CH₃ (H-8). It would also show correlations between the adjacent aromatic protons (H-5' and H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. researchgate.net It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum. For example, the proton signal at δ 2.35 ppm would show a cross-peak with the carbon signal at δ 38.6 ppm, confirming the assignment of C-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is invaluable for connecting different spin systems and identifying quaternary (non-protonated) carbons. ruc.dk Key HMBC correlations would include:

The N-H proton to the carbonyl carbon (C-1) and aromatic carbons C-1' and C-6'.

The α-CH₂ protons (H-2) to the carbonyl carbon (C-1) and the β-carbon (C-3).

The aromatic methyl protons to the aromatic carbons they are attached to (C-2' and C-4') and the adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu It is crucial for determining conformation. A key NOE correlation would be observed between the N-H proton and the H-6' proton on the aromatic ring, confirming the trans conformation of the amide bond relative to the C1'-N bond.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. ruc.dk For this compound (C₁₆H₂₅NO), the calculated monoisotopic mass is 247.19362 Da. uni.lu An experimental HRMS measurement would aim to match this value to within a few parts per million (ppm).

Analysis of the fragmentation pattern in the mass spectrum (MS/MS) provides further structural confirmation. Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group.

Table 3: Predicted HRMS Data and Key Fragments for this compound

| m/z (calculated) | Formula | Identity | Notes |

| 248.2009 | [C₁₆H₂₆NO]⁺ | [M+H]⁺ | Protonated molecular ion. |

| 134.0964 | [C₉H₁₂N]⁺ | [M - C₇H₁₃O]⁺ | Cleavage of the amide bond (McLafferty rearrangement product is also possible but this is a major fragment). |

| 122.0970 | [C₈H₁₂N]⁺ | [M - C₈H₁₅O]⁺ | Cleavage of the C-N bond. |

| 121.0886 | [C₈H₉N]⁺ | [C₈H₁₁N - H₂]⁺ | 2,4-dimethylaniline (B123086) fragment ion. |

| 127.1121 | [C₈H₁₅O]⁺ | [C₈H₁₅O]⁺ | Octanoyl cation. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comnih.gov They are excellent for identifying the presence of specific functional groups.

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ in the IR spectrum is characteristic of the N-H bond in a secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the octanoyl chain and methyl groups appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong, sharp absorption band between 1650-1680 cm⁻¹ is a definitive indicator of the amide carbonyl group. This is one of the most prominent peaks in the IR spectrum.

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1550 cm⁻¹ and is also characteristic of secondary amides.

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

Raman spectroscopy would show strong signals for the non-polar bonds, such as the aromatic ring C=C stretches and the aliphatic C-H stretches, complementing the IR data where polar bonds like C=O and N-H dominate. youtube.com

Table 4: Predicted Key Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) |

| ~3300 | N-H Stretch | Secondary Amide | Medium-Strong |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 2950-2850 | C-H Stretch | Aliphatic | Strong |

| ~1665 | C=O Stretch (Amide I) | Secondary Amide | Very Strong |

| ~1550 | N-H Bend (Amide II) | Secondary Amide | Strong |

| 1610, 1500 | C=C Stretch | Aromatic Ring | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if suitable crystals are obtained)

Should single crystals of sufficient quality be grown, single-crystal X-ray diffraction would provide the ultimate structural confirmation by mapping the electron density to reveal the precise three-dimensional arrangement of every atom in the solid state. anton-paar.comnih.gov This powerful technique would definitively determine:

Bond lengths and angles: Providing experimental values for all covalent bonds and angles within the molecule.

Molecular Conformation: Revealing the exact dihedral angles, such as the torsion angle of the amide bond and the orientation of the octanoyl chain.

Intermolecular Interactions: Elucidating how the molecules pack together in the crystal lattice, highlighting any hydrogen bonding (e.g., between the N-H of one molecule and the C=O of another) and van der Waals interactions that stabilize the crystal structure.

The successful acquisition of a crystal structure would provide an unambiguous and highly detailed picture of this compound, corroborating all findings from the spectroscopic methods. anton-paar.com

Advanced Chromatographic Techniques for Purity Assessment and Isolation Methodologies

The structural elucidation of this compound necessitates the use of advanced chromatographic techniques to ensure the purity of the compound and to facilitate its isolation from reaction mixtures or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools that can be optimized for these purposes. While specific methods for this compound are not extensively documented, methodologies can be developed based on the analysis of structurally analogous compounds, such as other long-chain alkyl anilides and xylidine (B576407) derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging a non-polar stationary phase and a polar mobile phase. This setup is well-suited for separating compounds based on their hydrophobicity. The long octanoyl chain of this compound imparts significant non-polar character, making it an ideal candidate for retention and separation on a C18 column.

The purity of a synthesized batch of this compound can be determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all observed peaks. For isolation purposes, preparative HPLC can be employed using similar conditions, but with a larger column diameter and higher flow rates to handle larger sample loads.

A proposed HPLC method for the purity assessment of this compound is detailed in the table below. The selection of a C18 column is based on its widespread use for the separation of a variety of organic molecules, including anilides and related compounds. researchgate.net The mobile phase, a gradient of acetonitrile (B52724) and water, allows for the effective elution of compounds with a range of polarities. UV detection is suitable due to the presence of the aromatic ring in the 2',4'-xylidide moiety, which will absorb UV light.

Table 1: Proposed High-Performance Liquid Chromatography (HPLC) Parameters for Purity Assessment of this compound

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly effective for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it is expected to be sufficiently volatile for GC-MS analysis, possibly with an appropriate temperature program. GC-MS analysis of fatty acid amides has been successfully demonstrated, indicating the feasibility of this technique for this compound. nih.gov

For purity assessment, the total ion chromatogram (TIC) can be used to separate this compound from any volatile impurities. The mass spectrometer provides structural information, confirming the identity of the main peak and helping to tentatively identify any co-eluting impurities based on their mass spectra. The NIST library can be a valuable resource for comparing the mass spectrum of the octanoic acid portion of the molecule. nist.gov

Isolation of this compound using GC is typically performed on a preparative scale, although this is less common than preparative HPLC for compounds of this nature. However, for obtaining small quantities of highly pure material for spectroscopic analysis, analytical GC-MS can provide valuable information on the compound's fragmentation pattern, which is crucial for structural elucidation.

The following table outlines a proposed GC-MS method for the characterization of this compound. The use of a DB-5ms column is suggested as it is a versatile, low-bleed column suitable for a wide range of applications. lu.se A temperature ramp is necessary to ensure the elution of the relatively high-boiling-point analyte.

Table 2: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Characterization of this compound

| Parameter | Recommended Condition |

| GC System | Agilent 7890A or similar |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 10 min |

| MS System | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

Computational Chemistry and Theoretical Studies on 2 ,4 Octanoxylidide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2',4'-Octanoxylidide. These in silico methods provide a detailed picture of the molecule's electronic structure and its most stable three-dimensional arrangement (geometry), which are crucial for interpreting its chemical behavior and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are performed to determine its ground-state properties. tandfonline.comacs.org The primary output of this process is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This provides precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The energetics of the molecule, including its total electronic energy and heat of formation, are also key outputs from DFT calculations. acs.org These values are critical for assessing the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atom Connection | Predicted Value |

| Bond Lengths | ||

| C=O (Amide) | 1.24 Å | |

| C-N (Amide) | 1.36 Å | |

| N-H (Amide) | 1.01 Å | |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | ||

| O=C-N | 122.5° | |

| C-N-H | 120.8° | |

| C-C-C (Aromatic) | 119.0° - 121.0° | |

| Dihedral Angles | ||

| C(Aryl)-N-C(O)-C(Alkyl) | 175.2° | |

| H-N-C(Aryl)-C(Aryl) | 25.4° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP is mapped onto the molecule's electron density surface, where different colors represent different potential values.

For this compound, the MESP surface would reveal:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. The most intense negative potential is typically localized on the carbonyl oxygen atom of the amide group due to its high electronegativity and lone pairs of electrons.

Positive Potential (Blue): These regions are electron-poor and are sites for nucleophilic attack. The most positive potential is expected around the hydrogen atom of the amide (N-H) group, making it the primary site for hydrogen bond donation. The hydrogens on the aromatic xylidine (B576407) ring would also exhibit positive potential. nih.govnih.gov

Neutral Potential (Green): The long octyl chain, being a nonpolar hydrocarbon, would predominantly show a neutral potential.

This analysis is crucial for understanding non-covalent interactions, such as how the molecule might interact with biological receptors or solvent molecules. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and localization of these orbitals are key to understanding a molecule's electronic behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. In this compound, the HOMO is expected to be primarily localized on the electron-rich 2,4-dimethylphenyl (xylidide) ring, which can donate electron density. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is anticipated to be centered around the carbonyl group (C=O) of the amide linkage, which is the most electrophilic part of the molecule. researchgate.netresearchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | 1.25 |

| HOMO-LUMO Gap (ΔE) | 7.40 |

Note: The data in this table is illustrative. The specific values depend on the computational method and level of theory used.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time, particularly its flexibility and interactions with its environment. tandfonline.comaip.org

In a typical MD simulation, the molecule is placed in a simulated box of solvent, such as water, and the movements of all atoms are calculated over a period of nanoseconds or longer. For this compound, MD simulations would be used to:

Explore Conformational Space: The long, flexible octyl chain can adopt numerous conformations through rotation around its single bonds. MD simulations can explore this vast conformational landscape to identify the most populated and energetically favorable shapes the molecule adopts in solution.

Analyze Amide Bond Dynamics: The planarity and rotational barrier of the central amide bond can be studied.

Investigate Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent. Key analyses would include the formation and lifetime of hydrogen bonds between the amide N-H and C=O groups and surrounding water molecules. nih.govacs.org This provides a detailed picture of the molecule's hydration shell, which is crucial for understanding its solubility and transport properties.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret and verify experimental results. researchgate.netacs.org

From the optimized geometry and electronic structure obtained via DFT, vibrational frequencies can be calculated. These frequencies correspond to the stretching, bending, and other vibrations of the molecule's bonds. The calculated frequencies and their intensities can be used to generate a theoretical infrared (IR) spectrum. acs.orgdtic.milyoutube.com This predicted spectrum is invaluable for assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions.

Table 3: Comparison of Predicted and Typical Experimental IR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | Amide | 3350 | 3300 - 3500 |

| C-H Stretch (Aromatic) | Xylidide Ring | 3080 | 3010 - 3100 |

| C-H Stretch (Aliphatic) | Octyl Chain | 2955, 2870 | 2850 - 2960 |

| C=O Stretch | Amide (Amide I Band) | 1685 | 1630 - 1695 |

| N-H Bend | Amide (Amide II Band) | 1540 | 1510 - 1570 |

Note: Predicted frequencies are often systematically scaled to better match experimental values.

Computational Modeling of Reaction Pathways and Transition States

Computational methods can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. A common reaction to study for a molecule like this compound would be the hydrolysis of its amide bond. acs.orgresearchgate.netnih.gov

Using DFT, chemists can model the step-by-step process of the reaction. This involves:

Locating Stationary Points: Calculating the structures and energies of the reactants (this compound and water), the products (2,4-dimethylaniline and octanoic acid), and any intermediates.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate—a fleeting, unstable structure that represents the point of no return. rsc.org Locating the TS is computationally intensive but crucial for understanding the reaction kinetics.

Calculating the Activation Energy (Ea): The energy difference between the reactants and the transition state is the activation energy barrier. A higher barrier corresponds to a slower reaction.

This analysis provides a molecular-level understanding of how the reaction proceeds, which is difficult to obtain through experimental means alone.

Table 4: Illustrative Energy Profile for the Hydrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 (Reference) |

| Transition State | Tetrahedral intermediate formation | +25.8 |

| Products | 2,4-Dimethylaniline (B123086) + Octanoic Acid | -4.5 |

Note: This data is hypothetical and illustrates the kind of information derived from reaction pathway modeling.

Preclinical Investigation of Potential Biological Activities and Associated Molecular Mechanisms

In Vitro Biochemical Screening Methodologies for Enzyme Modulation

Assessment of Potential Inhibitory or Activating Effects on Relevant Enzyme Systems

No studies have been published that assess the potential inhibitory or activating effects of 2',4'-Octanoxylidide on any specific enzyme systems.

Mechanistic Characterization of Enzyme-Ligand Interactions

Due to the lack of primary screening data, there is no information available on the mechanistic characterization of potential interactions between this compound and any enzymes. This includes a lack of data on binding kinetics, reversibility of interaction, or any potential for allosteric modulation.

Cell-Based Assays for Investigation of Cellular Responses and Intracellular Pathway Perturbations

Cellular Uptake and Intracellular Localization Studies

There are no published studies that have investigated the cellular uptake or intracellular localization of this compound. Research in this area would typically involve techniques such as fluorescence microscopy or radiolabeling to track the compound's movement into and within cells.

Exploration of Receptor-Ligand Binding and Downstream Signaling Cascades

No research has been conducted to explore the binding of this compound to any cellular receptors. As a result, there is no information on any potential downstream signaling cascades that might be initiated by this compound.

Assessment of Cellular Phenotypes Reflecting Specific Molecular Targets

Without any identified molecular targets or characterized biological activities, there have been no assessments of cellular phenotypes that might be induced by this compound. Such studies would be contingent on initial findings from biochemical and receptor binding assays.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs

No information has been found regarding the synthesis or analysis of this compound derivatives. As a result, the elucidation of its structure-activity relationship is not possible at this time.

Rational Design and Synthesis of this compound Derivatives for SAR Elucidation

There are no published studies detailing the rational design or synthetic routes to generate derivatives of this compound.

Correlation of Specific Structural Features with Observed Biological Effects

Without data on the biological activities of this compound or its analogs, no correlation can be drawn between its structural features and any potential biological effects.

Methodologies for Novel Biological Target Identification and Validation for Undiscovered Activities

General methodologies for identifying novel biological targets for chemical compounds exist. These approaches often fall into three broad categories: direct biochemical methods, genetic interaction methods, and computational inference. nih.gov

Direct Biochemical Methods: These techniques involve the use of a labeled form of the small molecule to directly identify its binding partners within a biological sample.

Genetic Interaction Methods: These approaches leverage genetic manipulations, such as gene knockouts or RNA interference, to identify genes that either enhance or suppress the effects of the compound, thereby pointing to potential targets or pathways.

Computational Inference: In silico methods, including molecular docking and network pharmacology, can predict potential protein targets based on the compound's structure and known biological data. mdpi.com

While these methodologies are well-established in drug discovery and chemical biology, their specific application to this compound has not been documented in the available literature.

Advanced Applications and Materials Science Perspectives Exploratory Research

Utility as a Synthon or Intermediate in the Synthesis of More Complex Molecules

In the realm of organic synthesis, molecules that can serve as versatile building blocks, or synthons, are of immense value. hilarispublisher.com The structure of 2',4'-Octanoxylidide, featuring a secondary amide linkage, offers several possibilities for its use as an intermediate in the construction of more complex molecular frameworks. fiveable.me

N-substituted amides are recognized as important intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. fiveable.meresearchgate.net The amide bond, while generally stable, can undergo specific transformations to introduce new functional groups. fiveable.memasterorganicchemistry.com For instance, the nitrogen and the carbonyl carbon of the amide group in this compound could be targeted for various chemical modifications.

Potential Synthetic Pathways:

Modification of the Acyl Chain: The octanoyl chain could be functionalized prior to or after its attachment to the 2,4-dimethylaniline (B123086) moiety. This could involve introducing unsaturation or other functional groups along the alkyl chain, which could then be used for further synthetic elaborations.

Reactions at the Amide Bond: While amides are less reactive than other carboxylic acid derivatives, they can be made to react under specific conditions. youtube.com For example, reduction of the amide bond using powerful reducing agents like lithium aluminum hydride could yield the corresponding secondary amine, N-octyl-2,4-dimethylaniline. youtube.comresearchgate.net This transformation opens up a different class of compounds with distinct properties and further synthetic handles.

Directed Ortho-Metalation: The amide group can act as a directing group for ortho-metalation on the phenyl ring, allowing for the introduction of substituents at the positions adjacent to the amide-bearing carbon. This strategy could be employed to build more complex aromatic structures.

The use of amide-containing molecules as synthons is a well-established strategy in the synthesis of complex natural products and bioactive molecules. orgsyn.orgderpharmachemica.com By analogy, this compound could serve as a precursor for the synthesis of novel compounds with potential applications in medicinal chemistry or materials science. The ability to fine-tune the properties of the molecule by modifying either the alkyl or the aryl part makes it a potentially valuable synthon. fiveable.me

Investigation of Self-Assembly Properties and Potential for Supramolecular Structures

The amphiphilic nature of this compound, arising from its hydrophilic amide group and its hydrophobic octyl chain and dimethylphenyl ring, strongly suggests a propensity for self-assembly into supramolecular structures. acs.orgrsc.org The formation of such ordered assemblies is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.

Driving Forces for Self-Assembly:

Hydrogen Bonding: The secondary amide group (–NH–C=O) is a classic motif for forming strong and directional hydrogen bonds. acs.orgnih.gov Molecules of this compound could self-assemble into one-dimensional chains or tapes through intermolecular N–H···O=C hydrogen bonds.

Van der Waals Interactions: The long octyl chains can pack together through van der Waals interactions, contributing to the stability of the assembled structures. acs.orgbeilstein-journals.org The length and flexibility of these chains can influence the morphology of the resulting aggregates.

π-π Stacking: The 2,4-dimethylphenyl rings can engage in π-π stacking interactions, further stabilizing the supramolecular assembly. nih.gov

The interplay of these interactions could lead to the formation of various nano- and microscale structures, such as nanofibers, ribbons, or sheets. acs.orgiaea.org The study of similar long-chain alkyl amides has shown their ability to form well-defined aggregates and even gel-like materials in certain solvents. acs.org The specific morphology of the self-assembled structures would be dependent on factors such as solvent polarity, temperature, and concentration. The potential for this compound to form such structures opens up avenues for its application in areas like drug delivery, where the self-assembled aggregates could encapsulate therapeutic agents. acs.org

Integration into Functional Materials (e.g., polymers, liquid crystals)

The unique combination of a flexible alkyl chain and a rigid aromatic core in this compound makes it a candidate for integration into functional materials such as polymers and liquid crystals.

Potential in Polymer Science:

The amide functionality is a key component of many high-performance polymers, such as polyamides (nylons) and aramids, conferring properties like high thermal stability and mechanical strength. While this compound itself is not a monomer for polymerization in its current form, it could be chemically modified to be incorporated into polymer chains. For instance, functional groups suitable for polymerization could be introduced onto the phenyl ring or at the end of the octyl chain.

Alternatively, this compound could be used as an additive in polymer formulations. Its amphiphilic character might allow it to act as a compatibilizer in polymer blends or as a nucleating agent to control the crystalline morphology of certain polymers. The incorporation of amide-containing side chains into conjugated polymers has been shown to modulate their self-assembly and electronic properties. acs.org

Prospects in Liquid Crystal Technology:

Molecules that exhibit liquid crystalline phases typically possess a combination of rigid and flexible parts. The structure of this compound, with its rigid 2,4-dimethylphenyl core and flexible octyl tail, is reminiscent of the molecular architecture of some liquid crystals. mdpi.comnih.gov The presence of the amide group could promote the necessary intermolecular interactions to stabilize liquid crystalline mesophases. nih.gov

The formation of liquid crystal phases is highly dependent on molecular shape and intermolecular forces. For this compound, the balance between the attractive forces from hydrogen bonding and π-π stacking and the disruptive thermal energy would determine if and at what temperatures it might exhibit liquid crystalline behavior. The study of amino acid-based liquid crystals has demonstrated that amide linkages can indeed support the formation of mesophases. researchgate.netnih.gov Further research into the phase behavior of this compound and its derivatives could reveal potential applications in display technologies or as responsive materials where changes in the liquid crystalline phase are triggered by external stimuli. rsc.orgnih.gov

Future Research Directions and Unaddressed Academic Questions for 2 ,4 Octanoxylidide

Development of More Efficient and Atom-Economical Synthetic Pathways

The synthesis of amides is a cornerstone of organic and medicinal chemistry. For a compound like 2',4'-Octanoxylidide, which is an N-acylated aniline, traditional synthesis would likely involve the reaction of octanoyl chloride with 2,4-dimethylaniline (B123086). While effective, this method suffers from poor atom economy, generating stoichiometric waste from the coupling reagents and potentially using hazardous solvents. Future research must focus on developing greener and more efficient synthetic routes.

Key areas for investigation include:

Catalytic Amidation: The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has identified the catalytic formation of amide bonds as a critical area for green chemistry. Research should explore the use of catalysts to directly couple octanoic acid and 2,4-dimethylaniline. Catalytic systems based on boronic acids, ruthenium, or iron could facilitate this transformation with the only byproduct being water, thus maximizing atom economy.

Biocatalytic Synthesis: The use of enzymes, such as lipases, in low-water systems can be a powerful method for amide bond formation. This approach offers high selectivity and operates under mild, environmentally benign conditions, avoiding the harsh reagents and solvents common in traditional synthesis.

Solvent-Free and Alternative Solvent Conditions: Investigations into solvent-free reaction conditions or the use of greener, bio-based solvents like Cyrene™ could drastically reduce the environmental impact of the synthesis. These methods often lead to simplified purification processes and a lower process mass intensity (PMI).

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthesis Method | Precursors | Byproducts | Key Advantages | Research Focus |

|---|---|---|---|---|

| Traditional Acyl Chloride Method | Octanoyl chloride, 2,4-dimethylaniline | HCl, coupling agent waste | Well-established, high yield | N/A (Baseline) |

| Catalytic Direct Amidation | Octanoic acid, 2,4-dimethylaniline | Water | High atom economy, reduced waste | Screening catalysts (e.g., Boron, Iron, Ruthenium-based) for efficiency and substrate scope. |

| Biocatalysis | Octanoic acid or its simple ester, 2,4-dimethylaniline | Water or Alcohol | High selectivity, mild conditions, green | Identifying suitable enzymes (e.g., lipases) and optimizing reaction conditions (e.g., solvent, temperature). |

| Solvent-Free Synthesis | Octanoic acid, 2,4-dimethylaniline, catalyst | Water | Reduced solvent waste, potential for simplified workup | Exploring thermal or mechanochemical activation in the absence of a solvent. |

Comprehensive Exploration of Novel Biological Targets and Underlying Molecular Mechanisms

The biological activity of this compound is entirely unexplored. Its chemical structure, featuring a xylidide (dimethylanilide) moiety linked to an eight-carbon acyl chain, provides clues for rational initial investigations while also leaving open the possibility of entirely novel pharmacology.

The xylidide functional group is a key component of several local anesthetics, most notably lidocaine. These compounds primarily function by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials. researchgate.netchromatographyonline.com This structural similarity suggests that a primary avenue of research should be the investigation of this compound's effects on various ion channels.

Future research should systematically address the following:

Initial Phenotypic Screening: Before focusing on specific targets, a broad phenotypic screening approach is warranted. researchgate.netsaspublishers.comstudy.com This strategy involves testing the compound across a wide range of cell-based assays to identify any observable changes in cell behavior, such as effects on cell viability, proliferation, or signaling pathways. This unbiased approach is powerful for discovering unexpected biological activities and novel mechanisms of action.

Target Deconvolution: If phenotypic screening reveals a significant biological effect, the next critical step is "target deconvolution"—the process of identifying the specific molecular target(s) responsible for the observed phenotype. slideshare.net This is a major challenge in modern drug discovery. Methodologies to be employed include:

Affinity Chromatography: Immobilizing this compound on a solid support to capture its binding partners from cell lysates.

Expression Cloning and Protein Microarrays: High-throughput methods to screen for interactions between the compound and a large library of proteins.

Hypothesis-Driven Target Investigation: Based on its structural similarity to lidocaine, a focused investigation into the interaction of this compound with voltage-gated sodium channels is a logical starting point. researchgate.netchromatographyonline.com Electrophysiological studies could determine if the compound modulates ion channel activity. Furthermore, the broader class of N-acyl amides has been shown to interact with other targets, such as cannabinoid receptors, presenting another family of proteins to investigate.

Integration of Advanced Computational Approaches for Rational Design and Optimization

In the absence of experimental data, in silico methods provide a powerful and cost-effective means to predict the properties of this compound and guide future experimental work. Computational chemistry can be leveraged for rational design, optimization, and to build a deeper understanding of its potential molecular interactions.

Future computational research directions include:

Molecular Docking: Once potential biological targets are hypothesized (e.g., voltage-gated sodium channels) or identified, molecular docking studies can predict the binding mode and affinity of this compound to the target's active site. hovione.comresearchgate.net This can provide insights into the specific amino acid residues involved in the interaction and guide the design of analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Should a series of this compound analogs be synthesized and their biological activity measured, QSAR models can be developed. acs.orgresearchgate.netroyalsocietypublishing.org These mathematical models correlate the physicochemical properties or structural descriptors of the molecules with their activity, enabling the prediction of the potency of new, unsynthesized analogs.

In Silico ADMET Prediction: A significant hurdle in drug discovery is poor pharmacokinetic properties. Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. slideshare.netipb.pt Early prediction of properties like oral bioavailability, blood-brain barrier penetration, or potential toxicity can help prioritize and guide the design of analogs with more favorable drug-like characteristics.

Molecular Dynamics (MD) Simulations: To understand the dynamic nature of the compound's interaction with a biological target, MD simulations can be employed. saspublishers.comstudy.commsu.edunih.gov These simulations can model the movement of the compound within a binding pocket over time, revealing the stability of the interaction and the conformational changes in both the ligand and the protein.

Table 2: Application of Computational Methods in the Study of this compound

| Computational Method | Objective | Required Input | Potential Outcome |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a target protein. | 3D structure of this compound; 3D structure of the target protein. | Identification of key binding interactions; Ranking of potential binding poses; Initial estimation of binding affinity. |

| QSAR | Correlate chemical structure with biological activity. | A dataset of structurally related compounds with measured biological activities. | Predictive model for the activity of new analogs; Identification of structural features crucial for activity. |

| In Silico ADMET | Predict pharmacokinetic and toxicity properties. | 2D or 3D structure of this compound. | Early assessment of drug-likeness; Identification of potential liabilities (e.g., poor absorption, toxicity). |

| Molecular Dynamics | Simulate the dynamic interaction between the compound and its target. | A docked complex of this compound and its target protein. | Understanding of binding stability; Insight into conformational changes upon binding; Calculation of binding free energies. |

Methodological Advancements in Characterization and Purity Assessment for Early Discovery Research

Future work must employ a suite of modern analytical techniques to unequivocally establish the compound's identity and purity:

Advanced NMR Spectroscopy: While standard 1D ¹H and ¹³C NMR are essential for basic structural confirmation, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are necessary for unambiguous assignment of all atoms and confirmation of connectivity. researchgate.netipb.pt These methods are crucial for distinguishing between potential isomers. Quantitative NMR (qNMR) can also be employed as a powerful method for purity assessment without the need for an identical reference standard.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (molecular formula) of the compound. study.commsu.edulibretexts.org This is a critical step in verifying the identity of a novel or poorly characterized substance.

Hyphenated Analytical Techniques: The coupling of separation techniques with spectroscopic detection offers a powerful approach for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for separating the main compound from any impurities and providing mass information for each component.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides excellent separation and identification capabilities. slideshare.net

Elemental Analysis: Combustion analysis provides the percentage composition of C, H, and N, offering fundamental confirmation that the bulk sample has the correct empirical formula. A result within ±0.4% of the calculated value is typically required to establish 95% purity.

The lack of readily available, certified analytical data for this compound underscores the unaddressed academic question of how to best ensure data quality and reproducibility in early-stage research when using commercially available but uncharacterized chemical probes.

Q & A

Q. Table 1. Key Analytical Techniques for this compound Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.